1-Butyl-4-trifluoromethyl-cyclohexane
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Overview
Description
1-Butyl-4-trifluoromethyl-cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butyl group at the first position and a trifluoromethyl group at the fourth position. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-trifluoromethyl-cyclohexane typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using photoredox catalysis, where visible light drives the reaction. Common catalysts include ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives . The reaction conditions are generally mild, often performed at room temperature under visible light irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis setups, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents on the cyclohexane ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons with modified substituents .
Scientific Research Applications
1-Butyl-4-trifluoromethyl-cyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with unique properties, such as increased chemical resistance or enhanced stability
Mechanism of Action
The mechanism of action of 1-Butyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-methyl-cyclohexane: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Butyl-4-chloromethyl-cyclohexane: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-Butyl-4-fluoromethyl-cyclohexane: Features a fluoromethyl group, which has distinct electronic and steric effects compared to the trifluoromethyl group.
Uniqueness
The trifluoromethyl group imparts increased stability, lipophilicity, and metabolic resistance, making this compound particularly valuable in pharmaceutical and agrochemical research .
Properties
CAS No. |
1349717-21-0 |
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Molecular Formula |
C11H19F3 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-butyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C11H19F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h9-10H,2-8H2,1H3 |
InChI Key |
KKSOCVDRBOMJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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